Cas no 2248333-17-5 (2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride)

2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine hydrochloride is a heterocyclic organic compound featuring a brominated thienoazepine core. This intermediate is valuable in pharmaceutical and agrochemical research due to its fused ring structure, which serves as a versatile scaffold for further functionalization. The hydrochloride salt enhances stability and solubility, facilitating handling and storage. Its bromine substituent enables selective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, making it useful in the synthesis of complex bioactive molecules. The compound’s rigid framework is particularly relevant in medicinal chemistry for developing ligands targeting central nervous system (CNS) receptors or enzyme inhibitors. High purity and well-defined reactivity ensure reproducibility in synthetic applications.
2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride structure
2248333-17-5 structure
Product Name:2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride
CAS No:2248333-17-5
MF:C8H11BrClNS
MW:268.601639032364
CID:5411450
PubChem ID:137888309
Update Time:2025-10-22

2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4H-Thieno[3,2-b]azepine, 2-bromo-5,6,7,8-tetrahydro-, hydrochloride (1:1)
    • 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride
    • 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride
    • 2248333-17-5
    • Z3399262720
    • EN300-6497329
    • Inchi: 1S/C8H10BrNS.ClH/c9-8-5-6-7(11-8)3-1-2-4-10-6;/h5,10H,1-4H2;1H
    • InChI Key: KURSKPCQLJTEKM-UHFFFAOYSA-N
    • SMILES: BrC1=CC2=C(CCCCN2)S1.Cl

Computed Properties

  • Exact Mass: 266.94841g/mol
  • Monoisotopic Mass: 266.94841g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 142
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.3Ų

2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride Pricemore >>

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2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride Related Literature

Additional information on 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride

Comprehensive Overview of 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine hydrochloride (CAS No. 2248333-17-5)

2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine hydrochloride is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. With the CAS number 2248333-17-5, this compound is often explored for its potential applications in drug discovery and material science. Researchers are particularly interested in its thienoazepine core, which is a fused ring system combining sulfur-containing thiophene and nitrogen-containing azepine moieties. This combination offers a versatile scaffold for designing novel bioactive molecules.

The growing interest in 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine hydrochloride aligns with current trends in small molecule therapeutics and precision medicine. As the pharmaceutical industry shifts toward targeted therapies, compounds like this are being investigated for their potential to modulate specific biological pathways. The bromine substituent in this molecule enhances its reactivity, making it a valuable intermediate in cross-coupling reactions, which are widely used in medicinal chemistry. Additionally, its hydrochloride salt form improves solubility, a critical factor in drug formulation.

In the context of AI-driven drug discovery, 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine hydrochloride has been flagged as a promising candidate for virtual screening. Computational models often highlight its structural similarity to known kinase inhibitors and GPCR modulators, which are hot topics in oncology and neurology research. The compound's thienoazepine backbone is also being studied for its potential in sustainable chemistry, as researchers seek eco-friendly synthetic routes to reduce waste and energy consumption.

Another area of interest is the compound's role in agrochemical innovation. With increasing global demand for crop protection solutions, 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine hydrochloride is being evaluated for its herbicidal and fungicidal properties. Its unique structure may offer advantages over traditional agrochemicals, such as lower environmental persistence and higher target specificity. This aligns with the broader push toward green chemistry and sustainable agriculture.

From a synthetic chemistry perspective, the compound's bromine group serves as a handle for further functionalization, enabling the creation of diverse derivatives. This feature is particularly valuable in combinatorial chemistry, where rapid generation of compound libraries is essential for high-throughput screening. The hydrochloride salt form also simplifies purification and handling, making it a practical choice for industrial-scale production.

In summary, 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine hydrochloride (CAS No. 2248333-17-5) represents a multifaceted compound with applications spanning drug discovery, agrochemical development, and material science. Its structural features and reactivity profile make it a valuable tool for researchers exploring next-generation therapeutics and sustainable chemical solutions. As scientific advancements continue, this compound is likely to remain a focal point in interdisciplinary research.

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